molecular formula C7H8OS2 B093393 (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one CAS No. 1005-55-6

(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one

Katalognummer: B093393
CAS-Nummer: 1005-55-6
Molekulargewicht: 172.3 g/mol
InChI-Schlüssel: YAIGSGPVNPIUNY-CLTKARDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves specific reaction conditions and reagents. One common synthetic route includes the reaction of a suitable dithiol precursor with a propanone derivative under controlled conditions . The reaction typically requires a catalyst and may involve heating to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiol group to thiols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

    Addition: Addition reactions can occur at the double bonds present in the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of (1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one involves its interaction with molecular targets through its dithiol and propanone groups. These interactions can lead to the modulation of biochemical pathways, affecting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1005-55-6

Molekularformel

C7H8OS2

Molekulargewicht

172.3 g/mol

IUPAC-Name

(1Z)-1-(5-methyldithiol-3-ylidene)propan-2-one

InChI

InChI=1S/C7H8OS2/c1-5(8)3-7-4-6(2)9-10-7/h3-4H,1-2H3/b7-3-

InChI-Schlüssel

YAIGSGPVNPIUNY-CLTKARDFSA-N

SMILES

CC1=CC(=CC(=O)C)SS1

Isomerische SMILES

CC1=C/C(=C/C(=O)C)/SS1

Kanonische SMILES

CC1=CC(=CC(=O)C)SS1

Synonyme

1-(5-Methyl-3H-1,2-dithiol-3-ylidene)-2-propanone

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.